molecular formula C9H8FNO B8152907 3-Fluoro-5-vinylbenzamide

3-Fluoro-5-vinylbenzamide

Cat. No.: B8152907
M. Wt: 165.16 g/mol
InChI Key: CWFRIDIJFKEJTO-UHFFFAOYSA-N
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Description

3-Fluoro-5-vinylbenzamide is a fluorinated benzamide derivative characterized by a vinyl substituent at the 5-position and a fluorine atom at the 3-position of the benzene ring.

Properties

IUPAC Name

3-ethenyl-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFRIDIJFKEJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde.

    Vinylation: The 3-fluorobenzaldehyde undergoes a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the vinyl group at the 5-position.

    Amidation: The resulting 3-fluoro-5-vinylbenzaldehyde is then converted to this compound through an amidation reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) for aromatic substitution.

Major Products

    Epoxides and Diols: From oxidation of the vinyl group.

    Amines: From reduction of the amide group.

    Substituted Benzamides: From nucleophilic aromatic substitution.

Scientific Research Applications

3-Fluoro-5-vinylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential in creating advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in studying biological pathways and interactions due to its fluorine atom, which can be detected using various spectroscopic methods.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-vinylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Fluoro-5-vinylbenzamide with structurally related benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

3-Fluoro-5-(trifluoromethyl)benzamide

Structure: Substituted with a trifluoromethyl (-CF₃) group at the 5-position instead of vinyl. Molecular Formula: C₈H₅F₄NO (vs. C₉H₇FNO for this compound) . Key Properties:

  • The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity and metabolic stability.
  • Higher molecular weight (231.13 g/mol) compared to the vinyl analog (179.16 g/mol).
  • Applications: Widely studied in medicinal chemistry for enzyme inhibition (e.g., kinase targets) due to its lipophilicity and resistance to oxidation .
Parameter This compound 3-Fluoro-5-(trifluoromethyl)benzamide
Molecular Weight (g/mol) 179.16 231.13
Substituent Electronic Effect Moderate π-donor (vinyl) Strong σ/π-withdrawing (-CF₃)
LogP (Predicted) ~1.8 ~2.5
Applications Hypothesized polymer precursor Drug discovery, enzyme inhibition

3-Fluoro-5-nitrobenzohydrazide

Structure: Features a nitro (-NO₂) group at the 5-position and a hydrazide functional group. Key Properties:

  • The nitro group is a potent electron-withdrawing substituent, increasing acidity and reactivity in electrophilic substitution reactions.
  • Hydrazide moiety enables coordination chemistry, making it useful in metal-organic frameworks (MOFs) or corrosion inhibitors .
  • Compared to this compound, this compound is more polar (logP ~0.5) and less thermally stable due to the nitro group’s propensity for decomposition.

3-Fluoro-5-phenylbenzaldehyde

Structure : Substituted with a phenyl group at the 5-position and an aldehyde (-CHO) functional group.
Key Properties :

  • The phenyl group introduces steric bulk, reducing solubility in aqueous media but enhancing stability in organic solvents.
  • The aldehyde group enables condensation reactions (e.g., Schiff base formation), contrasting with the amide group’s hydrogen-bonding capacity in this compound .
  • Applications: Intermediate in organic synthesis for agrochemicals or dyes.

Research Findings and Trends

  • Synthetic Accessibility: Vinyl-substituted benzamides may require palladium-catalyzed coupling reactions, whereas -CF₃ or -NO₂ derivatives are often synthesized via direct electrophilic substitution .
  • Biological Activity : Amide derivatives with -CF₃ () show higher bioavailability than nitro or phenyl analogs, suggesting this compound might occupy a middle ground in drug-likeness metrics.

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